molecular formula C20H18N4O4 B15304192 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B15304192
M. Wt: 378.4 g/mol
InChI Key: OZOALVZYBZGFFW-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triazole ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid typically involves multiple steps. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the triazole ring through a series of reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions and monitor the progress of the synthesis. The final product is purified using techniques such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction could lead to the formation of reduced triazole compounds.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The triazole ring can interact with various biological targets, potentially influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: Similar in structure due to the presence of the Fmoc group.

    Triazole-containing compounds: Share the triazole ring, which imparts unique chemical properties.

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to the combination of the Fmoc protecting group and the triazole ring. This combination allows for specific applications in peptide synthesis and other organic synthesis processes, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-1,2,4-triazol-5-yl)propanoic acid

InChI

InChI=1S/C20H18N4O4/c25-19(26)17(9-18-21-11-22-24-18)23-20(27)28-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16-17H,9-10H2,(H,23,27)(H,25,26)(H,21,22,24)

InChI Key

OZOALVZYBZGFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=NN4)C(=O)O

Origin of Product

United States

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